![molecular formula C16H26Cl3N3O B1682055 UAMC 00039 dihydrochloride CAS No. 697797-51-6](/img/structure/B1682055.png)
UAMC 00039 dihydrochloride
Overview
Description
UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) with an IC50 value of 0.48 nM . It exhibits selectivity for DPP-II against DPP-9, DPP-8, and DPP-IV .
Molecular Structure Analysis
The chemical name of UAMC 00039 dihydrochloride is (2 S )-2-Amino-4- [ [ (4-chlorophenyl)methyl]amino]-1- (1-piperidinyl)-1-butanone dihydrochloride . Its molecular weight is 382.76 .Chemical Reactions Analysis
UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) with an IC50 value of 0.48 nM . It exhibits selectivity for DPP-II against DPP-9, DPP-8, and DPP-IV .Physical And Chemical Properties Analysis
UAMC 00039 dihydrochloride has a molecular weight of 382.76 . It is soluble to 100 mM in water and to 100 mM in DMSO .Scientific Research Applications
Dipeptidyl Peptidase II (DPP-II) Inhibition
UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II), with an IC50 value of 0.48 nM . DPP-II is an enzyme that plays a role in the breakdown of certain proteins in the body. Inhibiting this enzyme could have potential implications in the treatment of diseases where protein accumulation is a problem.
Selectivity Against Other Dipeptidyl Peptidases
The compound exhibits selectivity for DPP-II against DPP-9, DPP-8, and DPP-IV, with IC50 values of 78.6, 142, and 165 μM, respectively . This means that it primarily inhibits DPP-II and has less effect on these other enzymes. This selectivity could be beneficial in research and therapeutic applications where specific inhibition of DPP-II is desired.
Oral Availability
UAMC 00039 dihydrochloride is orally available . This means it can be administered orally, which is often more convenient and less invasive than other methods of administration. This property could make it a more attractive candidate for use in research and potential therapeutic applications.
Mechanism of Action
Target of Action
UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) . DPP-II is a post-proline cleaving aminopeptidase expressed in quiescent lymphocytes . The resting lymphocytes are maintained through suppression of apoptosis, a state which is disrupted by inhibition of this novel serine protease .
Mode of Action
UAMC 00039 dihydrochloride acts as a reversible and competitive inhibitor of DPP-II . It binds to the active site of DPP-II, preventing the enzyme from cleaving its substrates . This results in a decrease in the activity of DPP-II .
Biochemical Pathways
Given that dpp-ii is involved in the degradation of some oligopeptides , inhibition of this enzyme could potentially disrupt these processes.
Pharmacokinetics
UAMC 00039 dihydrochloride is orally available . It is stable for at least 48 hours at 37 °C in culture medium and in DPP-II assay buffer . The compound is able to enter peripheral blood mononuclear cells (PBMC) within 1 minute, resulting in a concentration-dependent inhibition of intracellular DPP-II activity .
Result of Action
Inhibition of DPP-II by UAMC 00039 dihydrochloride results in a decrease in the activity of this enzyme . This could potentially disrupt the degradation of some oligopeptides, affecting various cellular processes .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of UAMC 00039 dihydrochloride .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMOQGMIWZNPR-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
UAMC 00039 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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